Ddr-trk-1

Description

Structure

2D Structure

3D Structure

Properties

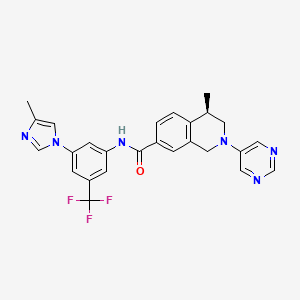

Molecular Formula |

C26H23F3N6O |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(4R)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide |

InChI |

InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m0/s1 |

InChI Key |

CMJJZRAAQMUAFH-INIZCTEOSA-N |

Isomeric SMILES |

C[C@H]1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |

Canonical SMILES |

CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Discoidin Domain Receptor 1 (DDR1) in Fibrosis: A Technical Guide to its Mechanism of Action and Therapeutic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a critical mediator in the pathogenesis of fibrosis across various organs, including the lungs, kidneys, and liver. Upregulated in fibrotic tissues, DDR1 activation triggers a cascade of downstream signaling events that promote inflammation, fibroblast activation, and excessive collagen deposition. This technical guide provides an in-depth exploration of the mechanism of action of DDR1 in fibrosis, focusing on the chemical probe DDR-TRK-1, a potent inhibitor of both DDR and Tropomyosin receptor kinase (TRK) families. We will delve into the core signaling pathways, present quantitative data on the efficacy of DDR1 inhibition from preclinical studies, and provide detailed experimental protocols for key assays used to investigate its function and inhibition.

The Central Role of DDR1 in Fibrotic Pathogenesis

DDR1 is a unique receptor tyrosine kinase that is activated by direct binding to various types of collagen, the primary component of the fibrotic scar.[1][2] In healthy tissues, DDR1 expression is generally low. However, in the context of tissue injury and chronic inflammation, its expression is significantly upregulated on various cell types, including epithelial cells and fibroblasts.[3][4] This upregulation sensitizes the tissue to the pro-fibrotic effects of collagen.

Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a complex network of intracellular signaling pathways. These pathways converge on the regulation of key cellular processes that drive fibrosis:

-

Inflammation: Activated DDR1 can promote the production of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), leading to the recruitment and activation of immune cells that contribute to the fibrotic microenvironment.[3]

-

Fibroblast to Myofibroblast Differentiation: A pivotal step in fibrosis is the transformation of fibroblasts into contractile, ECM-producing myofibroblasts. DDR1 signaling can contribute to this process, often in conjunction with other pro-fibrotic factors like Transforming Growth Factor-beta (TGF-β).[3][5]

-

Extracellular Matrix Deposition: DDR1 activation directly stimulates the synthesis and deposition of collagen and other ECM components by myofibroblasts, creating a vicious cycle that perpetuates the fibrotic response.[3][5]

The DDR1 Signaling Cascade in Fibrosis

The pro-fibrotic effects of DDR1 are mediated by a number of key downstream signaling pathways. Understanding these pathways is crucial for the rational design of therapeutic inhibitors.

Key Signaling Pathways

-

STAT3 Activation: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor implicated in fibrosis. DDR1 activation has been shown to promote the phosphorylation and activation of STAT3, which in turn can drive the expression of pro-fibrotic genes.[3]

-

BCR Phosphorylation: DDR1 can phosphorylate Breakpoint Cluster Region (BCR) protein. This phosphorylation event can influence downstream signaling pathways that regulate cellular responses to fibrotic stimuli.[3]

-

TGF-β Signaling: The TGF-β pathway is a master regulator of fibrosis. DDR1 signaling can intersect with and amplify TGF-β signaling, leading to enhanced myofibroblast activation and collagen synthesis.[3][5]

-

MAPK and PI3K/AKT Pathways: Like many receptor tyrosine kinases, DDR1 can activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways, which are involved in cell survival, proliferation, and migration – all processes relevant to the progression of fibrosis.

Signaling Pathway Diagram

References

- 1. DDR1 role in fibrosis and its pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

An In-depth Technical Guide to the Inhibition of DDR-TRK-1 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) signaling pathways, with a focus on their combined inhibition by the dual inhibitor, DDR-TRK-1. This document details the molecular mechanisms, presents quantitative data for inhibitors, outlines key experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to DDR1 and TRK Signaling

DDR1 and TRK are both receptor tyrosine kinases (RTKs) that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.[1] Dysregulation of these pathways is frequently implicated in the pathogenesis of various diseases, particularly cancer and fibrotic disorders.[1][2][3]

DDR1 Signaling: DDR1 is a unique RTK that is activated by binding to extracellular matrix (ECM) components, primarily collagen.[4][5] Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades.[6] Key downstream pathways activated by DDR1 include the RAS-RAF-MEK-ERK (MAPK) and the PI3K/AKT pathways, which are central regulators of cell proliferation and survival.[7][8]

TRK Signaling: The TRK family consists of three receptors: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are activated by neurotrophins, such as Nerve Growth Factor (NGF) which binds to TRKA.[9][10] Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of similar downstream pathways as DDR1, including the MAPK and PI3K/AKT pathways, as well as the PLC-γ pathway.[1]

The Rationale for Dual DDR1 and TRK Inhibition

Given the convergence of DDR1 and TRK signaling on critical oncogenic pathways like MAPK and PI3K/AKT, simultaneous inhibition of both receptors presents a promising therapeutic strategy to overcome resistance and achieve a more potent anti-tumor effect. The chemical probe this compound was developed as a dual inhibitor of both DDR and TRK kinases.[1][11][12]

DDR1 Signaling Pathway

The following diagram illustrates the canonical DDR1 signaling pathway upon activation by collagen.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DDR1 discoidin domain receptor tyrosine kinase 1 CAK CD167 DDR EDDR1 HGK2 MCK10 NEP NTRK4 PTK3 PTK3A RTK6 TRKE | Sigma-Aldrich [sigmaaldrich.com]

- 5. The role of DDR1 in cancer and the progress of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discoidin Domain Receptors: Unique Receptor Tyrosine Kinases in Collagen-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. TRKA Kinase Enzyme System [promega.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

The Dual-Edged Sword: Unraveling the Function of DDR-TRK-1 in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of cancer cell signaling, receptor tyrosine kinases (RTKs) stand as pivotal regulators of tumorigenesis, orchestrating a symphony of cellular processes including proliferation, survival, migration, and invasion. Among these, the Discoidin Domain Receptors (DDRs) and Tropomyosin Receptor Kinases (TRKs) have emerged as critical players in the progression of numerous malignancies. DDR-TRK-1, a potent chemical probe, offers a unique tool to interrogate and potentially inhibit the oncogenic activities mediated by these two distinct RTK families. This technical guide provides an in-depth exploration of the function of this compound in cancer cells, detailing its mechanism of action, impact on key signaling pathways, and methodologies for its experimental application.

This compound is a dual inhibitor targeting both DDR1 and DDR2, as well as the TRK kinase family (TRKA, TRKB, and TRKC)[1]. The DDRs are unique RTKs activated by collagen, a major component of the tumor microenvironment, and are implicated in cell adhesion, migration, and matrix remodeling[1]. TRK kinases, on the other hand, are activated by neurotrophins and are known to drive proliferation and survival through well-established oncogenic pathways[1]. The ability of this compound to concurrently block these two signaling axes makes it a valuable instrument for cancer research and a potential starting point for the development of novel therapeutics.

Mechanism of Action and Target Profile

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the phosphorylation events necessary for downstream signal transduction. This inhibition effectively curtails the pro-tumorigenic signals emanating from both collagen and neurotrophin stimulation.

Quantitative Data on this compound Potency

The inhibitory activity of this compound against its primary targets has been quantified in both biochemical and cellular assays. The following tables summarize the available data on its potency, providing a clear comparison of its activity against different kinases.

| Target Kinase | In Vitro IC50 (nM) | Cellular NanoBRET™ IC50 (nM) |

| DDR1 | 27 | 104 |

| DDR2 | 4.5 | 175 |

| TRKA | 43 | 448 |

| TRKB | 3.6 | 142 |

| TRKC | 2.9 | Not Reported |

Table 1: In Vitro and Cellular Potency of this compound.[1]

| Kinase | Binding Affinity (Kd) (nM) |

| DDR1 | 4.7 |

| TRKB | 22 |

| TRKC | 18 |

Table 2: Binding Affinity of this compound to Target Kinases.[2]

Signaling Pathways Modulated by this compound

The dual inhibition of DDR and TRK pathways by this compound results in the simultaneous shutdown of multiple pro-cancerous signaling cascades.

DDR Signaling Pathway

Activation of DDR1 by collagen in the tumor microenvironment triggers downstream signaling that promotes cell survival, invasion, and chemoresistance. Key pathways affected by DDR1 activity include the Notch and NF-κB pathways.

TRK Signaling Pathway

TRK receptors, when activated by neurotrophins, signal through canonical oncogenic pathways such as the RAS/MAPK and PI3K/AKT cascades, which are central to cell proliferation and survival.

Functional Effects of this compound in Cancer Cells

The inhibition of DDR and TRK signaling by this compound translates into significant anti-cancer effects in cellular models.

-

Inhibition of Proliferation and Colony Formation: this compound has been shown to inhibit the colony-forming ability of cancer cells, such as the Panc-1 pancreatic cancer cell line, indicating its cytostatic or cytotoxic effects[1].

-

Reduction of Cell Migration and Invasion: By targeting DDR1, which is crucial for cell-matrix interactions and migration, this compound effectively reduces the migratory capacity of cancer cells[1].

-

Induction of Apoptosis and Cell Cycle Arrest: Inhibition of DDR1 signaling has been demonstrated to induce apoptosis and cause cell cycle arrest in prostate cancer cells[3]. These effects are likely mediated through the modulation of key regulatory proteins such as Bax and Bcl-2[3].

-

Reversal of Epithelial-Mesenchymal Transition (EMT): DDR1 signaling is implicated in promoting EMT, a process that enhances cancer cell motility and invasion. Inhibition of DDR1 can lead to a reversal of the EMT phenotype, characterized by the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., N-cadherin and vimentin)[3].

Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of this compound in cancer cells. A recommended starting concentration for this compound in cellular assays is 5µM, with a corresponding concentration of the negative control, DDR-TRK-1N, used in parallel[1].

Cell Viability and Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and the negative control DDR-TRK-1N. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Treatment: Treat the cells with this compound or DDR-TRK-1N at the desired concentration (e.g., 5 µM).

-

Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.

-

Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Cell Migration "Scratch" Assay

This assay evaluates the ability of cells to migrate and close a wound.

-

Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing this compound, DDR-TRK-1N, or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.

-

Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in the DDR and TRK signaling pathways.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of DDR1, TRK, AKT, ERK, and other relevant downstream targets.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Unraveling the Dual Specificity of DDR-TRK-1: A Technical Guide to its Target Profile and Selectivity

For Immediate Release

This technical guide provides an in-depth analysis of the target profile and selectivity of dual inhibitors of Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) family members, with a specific focus on the well-characterized chemical probe, DDR-TRK-1. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, fibrosis, and neurodegenerative diseases.

Introduction: The Therapeutic Rationale for Dual DDR1/TRK Inhibition

Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin Receptor Kinase (TRK) family (comprising TRKA, TRKB, and TRKC) are both classes of receptor tyrosine kinases (RTKs) that have emerged as compelling therapeutic targets in a range of pathologies.

DDR1, activated by collagen, plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Its dysregulation is implicated in various cancers, including breast, lung, and pancreatic cancer, as well as in fibrotic diseases.[1]

The TRK kinases are vital for neuronal development, survival, and function, being activated by neurotrophins.[1] However, gene fusions and overexpression of TRK kinases are oncogenic drivers in a variety of tumors, such as lung, thyroid, and various pediatric cancers.[1]

The development of dual inhibitors targeting both DDR1 and TRK offers a promising strategy to simultaneously address tumor growth, metastasis, and the tumor microenvironment, as well as potentially mitigate resistance mechanisms.

Target Profile of this compound

This compound is a potent chemical probe that has been extensively used to investigate the simultaneous inhibition of DDR and TRK kinases. Its target profile is characterized by low nanomolar potency against its primary targets.

In Vitro Potency

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, demonstrating its efficacy against both DDR and TRK family members.

| Target | Assay Type | Metric | Value (nM) | Reference |

| DDR1 | LANCE ULTRA kinase assay | IC50 | 9.4 ± 1.7 | [2] |

| DDR1 | Activity assay (10µM ATP) | IC50 | 27 | [1] |

| DDR1 | DiscoverX profiling | Kd | 4.7 ± 0.8 | [2] |

| DDR2 | Activity assay (10µM ATP) | IC50 | 4.5 | [1] |

| TRKA | Activity assay (10µM ATP) | IC50 | 43 | [1] |

| TRKB | Activity assay (10µM ATP) | IC50 | 3.6 | [1] |

| TRKC | Activity assay (10µM ATP) | IC50 | 2.9 | [1] |

Cellular Activity

The engagement of this compound with its targets within a cellular context has been confirmed using NanoBRET™ Target Engagement assays.

| Target | Assay Type | Metric | Value (nM) | Reference |

| DDR1 | NanoBRET™ TE | IC50 | 104 | [1] |

| DDR2 | NanoBRET™ TE | IC50 | 175 | [1] |

| TRKA | NanoBRET™ TE | IC50 | 448 | [1] |

| TRKB | NanoBRET™ TE | IC50 | 142 | [1] |

Selectivity Profile of this compound

A critical aspect of any kinase inhibitor is its selectivity, which minimizes off-target effects and potential toxicity. This compound has demonstrated a high degree of selectivity across the human kinome.

A KINOMEscan® profiling assay at a concentration of 1µM showed that this compound is highly selective.[1][2] While it inhibits DDR1 and TRK family members, it also shows some activity against CDK11, EPHA8, and MUSK.[3] However, the binding affinity for these off-target kinases is significantly lower than for its primary targets.[3]

| Off-Target | Metric | Value (nM) | Reference |

| CDK11 | Kd | 370 | [2][3] |

| EPHA8 | Kd | 550 | [3] |

| MUSK | Kd | 530 | [3] |

Signaling Pathways

Understanding the downstream signaling pathways of DDR1 and TRK is essential for elucidating the mechanism of action of dual inhibitors.

DDR1 Signaling Pathway

Upon activation by collagen, DDR1 initiates several downstream signaling cascades that regulate key cellular processes. The primary pathways include:

-

PI3K/AKT/mTOR Pathway: Regulates cell survival, growth, and proliferation.

-

MAPK/ERK Pathway: Influences gene expression, cell proliferation, and differentiation.

-

NF-κB Pathway: Plays a central role in inflammation and cell survival.

References

The Discovery and Development of DDR-TRK-1: A Dual Inhibitor of Discoidin Domain and Tropomyosin Receptor Kinases

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

DDR-TRK-1 is a potent and selective chemical probe that dually inhibits Discoidin Domain Receptors (DDRs) and Tropomyosin Receptor Kinases (TRKs). This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound. It details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of oncology, fibrosis, and drug development.

Introduction

The Discoidin Domain Receptors, DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) that are activated by collagen, a major component of the extracellular matrix.[1][2] DDRs play crucial roles in cell adhesion, proliferation, migration, and matrix remodeling.[1][2] Dysregulation of DDR signaling is implicated in the progression of various diseases, including cancer, fibrosis, and atherosclerosis.[1][2] Specifically, DDR1 overexpression is associated with poor prognosis in several cancers, including lung, breast, and ovarian cancer.[1][2]

The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of RTKs that are essential for the development and survival of neurons.[1][2] They are activated by neurotrophins, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).[1][2] While their primary role is in the nervous system, aberrant TRK signaling, often due to gene fusions, is a known driver in various cancers.[1][2]

The development of small molecule inhibitors targeting these kinases has been an active area of research. This compound emerged from a structure-based design program as a potent dual inhibitor of both DDR and TRK kinase families.[3] Its unique activity profile makes it a valuable tool for investigating the roles of these kinases in disease and a potential starting point for therapeutic development.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of both DDR and TRK receptors, thereby blocking their autophosphorylation and subsequent downstream signaling. By targeting both DDR and TRK kinases, this compound can simultaneously modulate pathways involved in both the tumor microenvironment (via DDRs) and oncogenic signaling (via TRKs).

Quantitative Data Summary

The following tables summarize the key in vitro and cellular potency data for this compound.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 (nM) | Reference |

| DDR1 | Radiometric | 9.4 | [3][4] |

| DDR2 | Radiometric | 188 | [3] |

| TRKA | Radiometric | - | - |

| TRKB | Radiometric | - | - |

| TRKC | Radiometric | - | - |

Note: Specific IC50 values for TRKA, TRKB, and TRKC from radiometric assays were not consistently reported across the reviewed sources. However, it is stated that this compound potently inhibits the TRK family with IC50s in the range of 18-100 nM.[5][6]

Table 2: Cellular Target Engagement and Potency

| Target | Assay Type | IC50 (nM) | Reference |

| DDR1 | NanoBRET™ | 104 | [2] |

| DDR2 | NanoBRET™ | 175 | [2] |

| TRKA | NanoBRET™ | 448 | [2] |

| TRKB | NanoBRET™ | 142 | [2] |

Table 3: Binding Affinity

| Target | Assay Type | Kd (nM) | Reference |

| DDR1 | Unknown | 4.7 | [3][4] |

| TrkB | Unknown | 22 | [3] |

| TrkC | Unknown | 18 | [3] |

| Cdk11 | Unknown | 370 | [3] |

| EPHA8 | Unknown | 550 | [3] |

| MUSK | Unknown | 530 | [3] |

| TrkA | Unknown | 100 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DDR and TRK kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the kinase. Inhibition of the kinase by this compound results in a decrease in the radioactive signal from the phosphorylated substrate.

Materials:

-

Purified recombinant human DDR1, DDR2, TRKA, TRKB, and TRKC kinase domains.

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

[γ-³³P]ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound dissolved in DMSO.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and this compound (or DMSO for control).

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

Objective: To measure the apparent affinity of this compound for its target kinases in living cells.[7][8]

Principle: The NanoBRET™ assay is a proximity-based assay that measures the engagement of a test compound with a NanoLuc® luciferase-tagged target protein.[7] A fluorescent energy acceptor (tracer) binds to the target kinase, and when excited by the energy from the NanoLuc® donor, it emits a BRET signal. A competing compound like this compound will displace the tracer, leading to a decrease in the BRET signal.[7]

Materials:

-

HEK293 cells.

-

Expression vectors for NanoLuc®-DDR1, NanoLuc®-DDR2, NanoLuc®-TRKA, and NanoLuc®-TRKB fusion proteins.

-

NanoBRET™ tracer specific for the kinase of interest.

-

Nano-Glo® substrate.

-

Opti-MEM® I Reduced Serum Medium.

-

This compound dissolved in DMSO.

-

White, 96-well assay plates.

-

Luminometer capable of measuring dual-filtered luminescence.

Procedure:

-

Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector and seed them into a 96-well plate.

-

After 24 hours, prepare serial dilutions of this compound in Opti-MEM®.

-

Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

-

Add the this compound dilutions (or DMSO for control) to the wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

-

Add the Nano-Glo® substrate to all wells.

-

Read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratios to the DMSO control and plot against the this compound concentration to determine the IC50 value.

Panc-1 Cell Colony Formation Assay

Objective: To assess the effect of this compound on the long-term proliferative capacity and survival of Panc-1 pancreatic cancer cells.[9]

Principle: This assay measures the ability of a single cell to grow into a colony. A reduction in the number or size of colonies indicates a cytotoxic or cytostatic effect of the compound.

Materials:

-

Panc-1 cells.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound dissolved in DMSO.

-

6-well plates.

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol).

Procedure:

-

Seed a low density of Panc-1 cells (e.g., 500 cells/well) into 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound (or DMSO for control) in fresh medium.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

-

Calculate the percentage of colony formation relative to the DMSO control.

Panc-1 Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of this compound on the migration of Panc-1 cells.[10][11]

Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. Inhibition of migration will result in a slower wound closure rate.[10]

Materials:

-

Panc-1 cells.

-

Complete culture medium.

-

This compound dissolved in DMSO.

-

6-well plates.

-

Sterile 200 µL pipette tip.

-

Microscope with a camera.

Procedure:

-

Seed Panc-1 cells in 6-well plates and grow them to a confluent monolayer.

-

Create a linear scratch in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing various concentrations of this compound (or DMSO for control).

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound width.

Bleomycin-Induced Lung Fibrosis Mouse Model

Objective: To assess the in vivo efficacy of this compound in a preclinical model of pulmonary fibrosis.[12][13]

Principle: Intratracheal administration of the anti-cancer drug bleomycin induces lung injury and inflammation, leading to the development of pulmonary fibrosis, which mimics aspects of the human disease.[13] The therapeutic effect of this compound is evaluated by its ability to reduce fibrotic markers.

Materials:

-

C57BL/6 mice.

-

Bleomycin sulfate.

-

This compound.

-

Vehicle for this compound administration (e.g., 0.5% methylcellulose).

-

Anesthesia (e.g., isoflurane).

-

Intratracheal instillation device.

Procedure:

-

Anesthetize the mice.

-

Administer a single intratracheal dose of bleomycin (or saline for control) to induce lung injury.

-

Begin treatment with this compound (e.g., daily oral gavage) at a specified time point after bleomycin administration (prophylactic or therapeutic regimen).

-

Continue treatment for a specified duration (e.g., 14-21 days).

-

At the end of the study, euthanize the mice and collect lung tissue.

-

Assess the extent of fibrosis by:

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Quantify the total collagen content in lung homogenates.

-

Gene Expression Analysis (qPCR): Measure the mRNA levels of fibrotic markers (e.g., Col1a1, Acta2).

-

Western Blot: Measure the protein levels of fibrotic markers (e.g., α-SMA, fibronectin).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the experimental protocols.

Signaling Pathways

References

- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]

- 6. This compound | DDR1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. DEPDC1B promotes migration and invasion in pancreatic ductal adenocarcinoma by activating the Akt/GSK3β/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discoidin domain receptor 1-deficient mice are resistant to bleomycin-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Discoidin Domain Receptor 1 (DDR1) in Inhibiting Collagen-Induced Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen, a major component of the extracellular matrix (ECM).[1][2] Unlike many other RTKs that are rapidly and transiently activated by soluble growth factors, DDR1 activation by collagen is characterized by a slow but sustained phosphorylation.[3] This prolonged signaling has significant implications in both normal physiological processes and in pathological conditions. Aberrant DDR1 signaling is implicated in a range of diseases, including fibrosis, atherosclerosis, and various cancers such as pancreatic, breast, and lung cancer.[4][5]

In the context of cancer, the interaction between DDR1 and the collagen-rich tumor microenvironment can promote tumor cell proliferation, migration, invasion, and resistance to chemotherapy.[2][6] Consequently, inhibiting the collagen-induced signaling cascade mediated by DDR1 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of DDR1 in collagen-induced signaling, with a focus on its inhibition. It includes quantitative data on the effects of various inhibitors, detailed experimental protocols for studying DDR1 signaling, and visualizations of the key pathways and workflows. The term "Ddr-trk-1" as mentioned in the initial query is understood to refer to inhibitors targeting DDR1, potentially as part of a broader kinase inhibitor profile including Tropomyosin receptor kinases (Trks), or as a specific chemical probe. This guide will focus on the inhibition of DDR1 itself.

DDR1 Signaling Pathways in Response to Collagen

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation on multiple tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, initiating a cascade of events that regulate cellular behavior. The primary signaling pathways activated by DDR1 in response to collagen include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

MAPK/ERK Pathway: This cascade is involved in cell growth, differentiation, and migration.[7]

-

JAK/STAT Pathway: This pathway plays a role in inflammation and immune responses.

-

NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival.[7]

Key downstream effector proteins in the DDR1 signaling network include Proline-rich tyrosine kinase 2 (PYK2) and Pseudopodium-enriched atypical kinase 1 (PEAK1), which are significantly activated upon collagen-induced DDR1 phosphorylation and play a role in promoting tumorigenic signaling in cancers like pancreatic ductal adenocarcinoma.[6]

Inhibition of DDR1-Mediated Collagen Signaling

Given its role in disease progression, significant effort has been directed towards developing small molecule inhibitors that target the kinase activity of DDR1. These inhibitors typically act by competing with ATP for binding to the kinase domain, thereby preventing the autophosphorylation of DDR1 and the subsequent activation of downstream signaling pathways.

Quantitative Data on DDR1 Inhibitors

The efficacy of various DDR1 inhibitors has been quantified through in vitro and cell-based assays. The following tables summarize key quantitative data for some of the well-characterized DDR1 inhibitors.

| Inhibitor | Target(s) | IC50 (in vitro kinase assay) | EC50 (cell-based assay) | Cell Line | Reference |

| 7rh | DDR1 | 6.8 nM | Not specified | PANC-1 | [5][6] |

| DDR2 | 101.4 nM | [6] | |||

| Bcr-Abl | 355 nM | [6] | |||

| DDR1-IN-1 | DDR1 | 105 nM | 86 nM (basal autophosphorylation) | U2OS | [8][9][10] |

| DDR2 | 413 nM | [10] | |||

| Ponatinib | DDR1 | 9 nM | 2.5 nM (collagen-induced autophosphorylation) | U2OS | [4][11][12] |

| DDR2 | 9 nM | [4][12] | |||

| Imatinib | DDR1 | 41 nM | 21 nM (collagen-induced autophosphorylation) | U2OS | [4] |

| DDR2 | 71 nM | [4] |

Table 1: Potency of Small Molecule Inhibitors Against DDR1. IC50 values represent the concentration of inhibitor required to reduce the in vitro kinase activity by 50%. EC50 values represent the concentration required to inhibit DDR1 autophosphorylation in cells by 50%.

| Treatment | Cell Line | Target Protein | Effect | Reference |

| 7rh | PANC-1 | p-DDR1 | Dose-dependent inhibition of collagen-induced phosphorylation. | [6] |

| p-PYK2 | Dose-dependent inhibition of collagen-induced phosphorylation. | [6] | ||

| p-PEAK1 | Dose-dependent inhibition of collagen-induced phosphorylation. | [6] | ||

| DDR1 siRNA | AsPC-1 | p-DDR1 | Reduction in collagen-induced phosphorylation. | [6] |

| p-PEAK1 | Reduction in collagen-induced phosphorylation. | [6] | ||

| p-SRC | Reduction in collagen-induced phosphorylation. | [6] | ||

| 7rh (0.18, 0.54, 1.62 µM) | KATO-III, MKN28 | p-DDR1 | Dose-dependent decrease in phosphorylation. | |

| p-PYK2 | Dose-dependent decrease in phosphorylation. |

Table 2: Effect of DDR1 Inhibition on Downstream Signaling Molecules. This table highlights the impact of DDR1 inhibitors and siRNA-mediated knockdown on the phosphorylation status of key downstream effector proteins.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DDR1 signaling and its inhibition. Below are protocols for key experiments cited in the literature.

Cell Culture and Collagen Stimulation

-

Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, AsPC-1) or other relevant cell lines in complete growth medium and allow them to adhere and reach 70-80% confluency.[6]

-

Serum Starvation: Prior to stimulation, serum-starve the cells for 16-24 hours in a medium containing 0.1% to 0.5% bovine serum albumin (BSA) to reduce basal signaling.[13]

-

Collagen Stimulation: Stimulate the cells with soluble rat tail type I collagen at a final concentration of 25-100 µg/ml for the desired time points (e.g., 30 minutes, 1 hour, 4 hours, 18 hours).[3][14] For inhibitor studies, pre-incubate the cells with the DDR1 inhibitor or vehicle (DMSO) for 1-2 hours before adding collagen.[8]

Western Blot Analysis of Protein Phosphorylation

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total DDR1, phospho-DDR1 (e.g., pY792), total PYK2, phospho-PYK2 (e.g., pY402), and other proteins of interest overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

siRNA-Mediated Knockdown of DDR1

-

Transfection: Transfect cells with DDR1-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.[6]

-

Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

-

Verification: Verify the knockdown efficiency by Western blotting or qRT-PCR for DDR1 expression.

-

Functional Assays: Perform collagen stimulation and downstream signaling analysis or cell-based assays (e.g., migration) on the transfected cells.[6]

Cell Migration Assay (Scratch/Wound Healing Assay)

-

Cell Seeding: Plate cells in a 6-well plate and grow them to a confluent monolayer.

-

Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing the DDR1 inhibitor or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 30 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.[6]

Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language for Graphviz, illustrate the DDR1 signaling pathway and a typical experimental workflow for studying DDR1 inhibition.

Caption: DDR1 signaling pathway initiated by collagen binding.

Caption: Workflow for studying DDR1 inhibition.

Conclusion

DDR1 is a critical mediator of collagen-induced signaling that drives pro-tumorigenic processes in various cancers. The sustained nature of its activation makes it a compelling target for therapeutic intervention. A growing arsenal of small molecule inhibitors has demonstrated the potential to abrogate DDR1 signaling, leading to reduced cell proliferation, migration, and survival. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of DDR1 in disease and to develop novel therapeutic strategies targeting this important signaling pathway. Future research will likely focus on the development of even more selective and potent DDR1 inhibitors and their evaluation in preclinical and clinical settings, potentially in combination with other anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collagen I Induces Discoidin Domain Receptor (DDR) 1 Expression through DDR2 and a JAK2-ERK1/2-mediated Mechanism in Primary Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Dual Inhibition of DDR1 and TRK by Ddr-trk-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr-trk-1 is a potent and selective chemical probe that exhibits dual inhibitory activity against Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin Receptor Kinase (TRK) family.[1][2] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The unique dual-targeting nature of this compound makes it a valuable tool for investigating the roles of DDR1 and TRK in various pathological conditions, including cancer and fibrosis.[2]

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| DDR1 | 9.4[1] | LANCE ULTRA kinase assay[3] |

| DDR1 | 27[4] | Radiometric kinase assay (10µM ATP) |

| DDR2 | 188[5] | Not Specified |

| DDR2 | 4.5[4] | Radiometric kinase assay (10µM ATP) |

| TRKA | 43[4] | Radiometric kinase assay (10µM ATP) |

| TRKB | 3.6[4] | Radiometric kinase assay (10µM ATP) |

| TRKC | 2.9[4] | Radiometric kinase assay (10µM ATP) |

| Abl1 | >10,000[5] | Not Specified |

Table 2: Binding Affinity of this compound

| Target | Kd (nM) | Assay Type |

| DDR1 | 4.7[6] | DiscoverX Profiling[3] |

| TRKB | 22[5] | Not Specified |

| TRKC | 18[5] | Not Specified |

| Cdk11 | 370[5] | Not Specified |

| EPHA8 | 550[5] | Not Specified |

| MUSK | 530[5] | Not Specified |

| TRKA | 100[5] | Not Specified |

Table 3: Cellular Target Engagement of this compound (NanoBRET™ Assay)

| Target | IC50 (nM) |

| DDR1 | 104[4] |

| DDR2 | 175[4] |

| TRKA | 448[4] |

| TRKB | 142[4] |

Table 4: Pharmacokinetic Properties of this compound in Rats (20 mg/kg oral dose)

| Parameter | Value |

| Oral Bioavailability | 66.8%[6] |

| T1/2 | 1.25 h[6] |

Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of DDR1 and TRK receptors, thereby blocking their downstream signaling cascades.

DDR1 Signaling Pathway

DDR1 is a receptor tyrosine kinase that is activated by collagen.[7] Its activation leads to the initiation of several downstream signaling pathways involved in cell proliferation, migration, and matrix remodeling.[7] this compound has been shown to reduce the phosphorylation of DDR1 and its downstream effector, p38 MAPK, in primary human lung fibroblasts.[5]

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

TRK Signaling Pathway

The TRK family of receptors (TRKA, TRKB, and TRKC) are activated by neurotrophins.[4] Their signaling is crucial for neuronal development and survival, and aberrant TRK signaling has been implicated in various cancers.[4] Downstream signaling from activated TRK receptors proceeds through pathways such as the RAS/MAPK and PI3K/AKT pathways.

Caption: TRK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

1. In Vitro Kinase Assays

-

Radiometric Kinase Assay (as performed by Reaction Biology Corp.) [4]

-

Prepare a reaction mixture containing the kinase (DDR1, DDR2, TRKA, TRKB, or TRKC), a phosphate-donating substrate (radiolabeled ATP, e.g., ³³P-ATP), and a kinase-specific substrate peptide.

-

Add this compound at various concentrations to the reaction mixture. A 10-dose IC50 mode with a 3-fold serial dilution starting at 1 or 10 µM is recommended.[4]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for the kinase reaction to proceed.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP, typically using phosphocellulose paper or beads that bind the phosphorylated substrate.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

-

LANCE® Ultra Kinase Assay [3]

-

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Prepare a reaction mixture containing the kinase, a biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.

-

Add this compound at various concentrations.

-

Incubate to allow the kinase reaction to proceed.

-

Add a ULight™-streptavidin conjugate, which binds to the biotinylated substrate.

-

If the substrate is phosphorylated, the europium-labeled antibody also binds, bringing the europium donor and the ULight acceptor into close proximity, resulting in a FRET signal.

-

Measure the FRET signal using a suitable plate reader.

-

Calculate inhibition and IC50 values as described for the radiometric assay.

-

2. Cellular Target Engagement: NanoBRET™ Assay [4]

This assay measures the binding of this compound to its target kinases within living cells.

-

Transfect HEK293 cells with a vector encoding a fusion protein of the target kinase (e.g., DDR1) and NanoLuc® luciferase.

-

Seed the transfected cells into a multi-well plate.

-

Add a cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase.

-

Add this compound at various concentrations.

-

Add the NanoBRET™ Nano-Glo® Substrate, which is converted by NanoLuc® to produce a luminescent signal.

-

If the tracer is bound to the kinase-NanoLuc® fusion, the energy from the luminescence is transferred to the fluorescent tracer (Bioluminescence Resonance Energy Transfer), which then emits light at its characteristic wavelength.

-

This compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

-

Measure the luminescent and fluorescent signals and calculate the BRET ratio.

-

Determine the IC50 value for target engagement from the dose-response curve.

3. Cell-Based Assays

-

Colony Formation Assay [6]

-

Plate Panc-1 pancreatic cancer cells at a low density in a multi-well plate.

-

Treat the cells with this compound at various concentrations (e.g., 0.016, 0.0625, 0.25, 1 µM).[6]

-

Culture the cells for 1.5-2 weeks, allowing individual cells to form colonies.

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet.

-

Wash the plates to remove excess stain and allow them to dry.

-

Count the number of colonies in each well or quantify the stained area to assess the effect of this compound on cell proliferation and survival.

-

-

Cell Migration ('Scratch') Assay [6]

-

Grow Panc-1 cells to confluence in a multi-well plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Add fresh media containing this compound at various concentrations.

-

Image the scratch at regular intervals (e.g., 12, 24, 48, 60, and 72 hours) to monitor cell migration into the gap.[6]

-

Quantify the rate of wound closure by measuring the area of the gap at each time point.

-

4. In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis [5][6]

-

Use 6- to 8-week-old mice.

-

Induce pulmonary fibrosis by a single intranasal or intratracheal instillation of bleomycin (e.g., 5 mg/kg body weight).[6]

-

Administer this compound orally by gavage, typically twice a day, at desired doses (e.g., 10 and 50 mg/kg).[5]

-

After a specified period (e.g., 14 or 21 days), sacrifice the animals and harvest the lungs.

-

Assess the extent of fibrosis by:

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Quantify the total collagen content in lung homogenates, as hydroxyproline is a major component of collagen.[6]

-

Immunohistochemistry/Western Blotting: Analyze the expression of fibrotic markers such as fibronectin and α-smooth muscle actin (α-SMA).[6]

-

Analysis of Phosphorylated Proteins: Assess the levels of phosphorylated DDR1 and p38 MAPK in lung lysates to confirm target engagement and downstream pathway inhibition.[5]

-

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a well-characterized dual inhibitor of DDR1 and the TRK kinase family. Its potent activity, demonstrated through a variety of in vitro and in vivo assays, makes it a valuable research tool. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound to further elucidate the roles of DDR1 and TRK signaling in health and disease, and to explore the therapeutic potential of targeting these pathways.

References

- 1. medkoo.com [medkoo.com]

- 2. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DDR-TRK-1 in Modulating Extracellular Matrix Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) is a dynamic and complex network of macromolecules that provides structural and biochemical support to surrounding cells. Its remodeling is a critical process in both normal physiology and a wide range of pathologies, including fibrosis and cancer. The Discoidin Domain Receptors (DDRs), DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) that are activated by direct binding to various types of collagen, positioning them as key sensors and regulators of the ECM environment.[1][2] Dysregulation of DDR signaling is implicated in diseases characterized by aberrant ECM remodeling. This guide provides a detailed technical overview of DDR-TRK-1, a potent chemical probe, and its effects on ECM remodeling, focusing on the underlying signaling pathways, quantitative data, and detailed experimental protocols for its study.

This compound: A Dual Inhibitor of DDR and TRK Kinase Families

This compound is a well-characterized chemical probe that potently and selectively inhibits the kinase activity of both the Discoidin Domain Receptor (DDR) and Tropomyosin Receptor Kinase (TRK) families.[1][3] Its utility lies in its ability to interrogate the function of these kinases in cellular and in vivo models. This compound is cell-permeable and has demonstrated efficacy in various preclinical models, particularly those involving fibrosis and cancer.[1][4]

A corresponding negative control compound, DDR-TRK-1N , which is structurally very similar but inactive against these kinases, is available and recommended for use in parallel to ensure that observed phenotypes are due to on-target inhibition.[1] Given the dual specificity of this compound, it is often advisable to use selective TRK inhibitors alongside it to delineate the specific biological contributions of DDR versus TRK inhibition.[1]

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the quantitative inhibitory potency and binding affinity of this compound against its primary targets. This data is crucial for designing experiments and interpreting results.

| Target Kinase | Assay Type | Potency / Affinity | Reference |

| DDR1 | IC50 (in vitro kinase assay) | 9.4 nM | [3][5] |

| DDR1 | IC50 (NanoBRET™ cellular assay) | 104 nM | [1] |

| DDR1 | Kd (Binding Affinity) | 4.7 nM | [3][6] |

| DDR2 | IC50 (in vitro kinase assay) | 188 nM | [6] |

| DDR2 | IC50 (NanoBRET™ cellular assay) | 175 nM | [1] |

| TRKA | IC50 (NanoBRET™ cellular assay) | 448 nM | [1] |

| TRKA | Kd (Binding Affinity) | 100 nM | [6] |

| TRKB | IC50 (NanoBRET™ cellular assay) | 142 nM | [1] |

| TRKB | Kd (Binding Affinity) | 22 nM | [6] |

| TRKC | Kd (Binding Affinity) | 18 nM | [6] |

| CDK11 | Kd (Binding Affinity - Off-Target) | 370 nM | [1][6] |

Mechanism of Action: DDR1 Signaling in ECM Remodeling

DDRs are the only known RTK family that uses collagen as a ligand.[1] Upon binding to fibrillar or non-fibrillar collagens, DDR1 undergoes a conformational change, leading to receptor dimerization and subsequent slow, but sustained, autophosphorylation of its intracellular kinase domain.[7][8] This activation initiates a cascade of downstream signaling events that profoundly impact cellular behavior and the surrounding ECM.

Activated DDR1 serves as a docking site for various adaptor proteins and signaling molecules. This leads to the activation of several pathways that regulate cell proliferation, survival, migration, and the expression of genes involved in ECM remodeling, including matrix metalloproteinases (MMPs).[2][9] Key downstream effectors include Protein Tyrosine Kinase 2 (PYK2), Pseudopodium-Enriched Atypical Kinase 1 (PEAK1), and p38 Mitogen-Activated Protein Kinase (MAPK).[6][10] The chemical probe this compound exerts its effect by binding to the ATP pocket of the DDR1 kinase domain, preventing autophosphorylation and blocking the initiation of this entire downstream signaling cascade.

While this compound also inhibits TRK kinases, which are typically involved in neuronal development, their role in ECM remodeling is less direct.[1] In many cancers, TRK signaling is activated by oncogenic gene fusions.[11][12] However, in non-CNS in vivo models, such as pulmonary fibrosis, the effects of systemic this compound administration are largely attributed to DDR1/2 inhibition due to the probe's restricted CNS exposure.[1]

Mandatory Visualization: DDR1 Signaling Pathway

Caption: DDR1 Signaling Pathway in ECM Remodeling.

Experimental Evidence and Quantitative Data

Studies utilizing this compound have provided significant insights into the role of DDR1 in pathological ECM remodeling.

-

In Vitro Cellular Effects : In pancreatic cancer cell lines such as Panc-1, this compound has been shown to inhibit colony formation and cell migration in a dose-dependent manner.[1][3] These processes are fundamentally dependent on the cell's ability to interact with and remodel the surrounding ECM.

-

In Vivo Fibrosis Models : In a bleomycin-induced mouse model of pulmonary fibrosis, oral administration of this compound significantly mitigated the development of fibrotic tissue.[1][3][6] This was evidenced by a reduction in the expression of key fibrotic markers and a decrease in overall collagen deposition.

Data Presentation: Effects of this compound in Preclinical Models

| Model System | Endpoint Measured | Treatment | Result | Reference |

| Mouse Model of Lung Fibrosis | Pulmonary Fibrosis | 10 and 50 mg/kg this compound | Dose-dependent reduction in bleomycin-induced pathological changes | [3][6] |

| Mouse Model of Lung Fibrosis | Fibrotic Marker Expression (Fibronectin, α-SMA) | This compound | Dose-dependent reduction in expression levels in lung tissue | [3] |

| Mouse Model of Lung Fibrosis | Collagen Content (Hydroxyproline Assay) | This compound | Dose-dependent suppression of hydroxyproline content | [3] |

| Panc-1 Pancreatic Cancer Cells | Colony Formation | 0.016 - 1 µM this compound | Inhibition of colony formation | [3] |

| Panc-1 Pancreatic Cancer Cells | Cell Migration (Scratch Assay) | This compound | Inhibition of cell migration into the wound area | [3] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount. The following sections provide detailed methodologies for key experiments used to evaluate the effect of this compound on ECM remodeling.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for In Vivo Evaluation of ECM Remodeling.

Protocol 1: In Vitro Cell Migration (Scratch) Assay

This assay assesses the effect of this compound on the two-dimensional migration of adherent cells.

-

Cell Seeding: Plate cells (e.g., Panc-1 pancreatic cancer cells) in a 6-well dish and grow to confluence in standard culture media.[3]

-

Creating the "Scratch": Once confluent, create a linear gap in the monolayer using a sterile p200 pipette tip. Gently wash with phosphate-buffered saline (PBS) to remove dislodged cells.[3]

-

Treatment: Replace the PBS with fresh media containing the desired concentrations of this compound, the negative control DDR-TRK-1N, or vehicle control (e.g., DMSO). A recommended starting concentration for this compound is 5 µM.[1]

-

Imaging: Place the plate in a live-cell imaging system or a standard incubator. Acquire images of the scratch at designated locations immediately after treatment (T=0) and at subsequent time points (e.g., 12, 24, 48, and 72 hours).[3]

-

Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition. Compare the migration rate in treated wells to that of the controls.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used in vivo model to study fibrotic diseases and test anti-fibrotic agents.

-

Animal Model: Use 6- to 8-week-old mice (e.g., C57BL/6).[3] Allow animals to acclimate for at least one week before the experiment.

-

Fibrosis Induction: Anesthetize the mice. Administer a single dose of bleomycin (e.g., 5 mg/kg body weight) via intranasal or intratracheal instillation to induce lung injury and subsequent fibrosis.[3]

-

Inhibitor Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., water or a formulation with Solutol/ethanol).[3]

-

Treatment Regimen: Beginning on the day of, or one day after, bleomycin administration, treat mice with this compound (e.g., 10-50 mg/kg), DDR-TRK-1N, or vehicle control. Administer the treatment orally by gavage, typically twice daily, for the duration of the study (e.g., 14-21 days).[3][6]

-

Monitoring and Endpoint: Monitor the animals daily for signs of distress and record body weight regularly. At the study endpoint (e.g., day 21), humanely euthanize the animals.

-

Tissue Collection: Perfuse the lungs with saline and harvest them. Dedicate portions of the lung tissue for histological analysis, protein extraction, and biochemical assays.

Protocol 3: Quantification of Collagen (Hydroxyproline Assay)

This biochemical assay provides a quantitative measure of total collagen content in tissue samples.

-

Tissue Preparation: Obtain a precise weight of the fresh or frozen lung tissue sample.[3]

-

Hydrolysis: Place the tissue in a pressure-resistant, sealed tube with a strong acid (e.g., 6N HCl). Hydrolyze the tissue by heating at a high temperature (e.g., 110-120°C) for an extended period (e.g., 12-24 hours) to break down proteins into their constituent amino acids.

-

Neutralization and Filtration: After cooling, neutralize the hydrolysate with a strong base (e.g., NaOH). The solution may need to be filtered or centrifuged to remove any particulate matter.

-

Oxidation: Transfer an aliquot of the hydrolysate to a new tube. Add an oxidizing agent, such as Chloramine-T, and incubate at room temperature to convert hydroxyproline to a pyrrole intermediate.

-

Color Development: Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde, DMAB) and incubate at an elevated temperature (e.g., 60-65°C). This reagent reacts with the pyrrole intermediate to form a chromophore with a distinct pink-red color.[3]

-

Measurement and Quantification: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 560 nm) using a spectrophotometer.[3]

-

Calculation: Create a standard curve using known concentrations of pure hydroxyproline. Calculate the hydroxyproline content in the tissue samples by comparing their absorbance values to the standard curve. The final results are typically expressed as micrograms of hydroxyproline per milligram of wet lung tissue.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Sensing extracellular matrix: an update on discoidin domain receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. adooq.com [adooq.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gene.com [gene.com]

Preliminary Studies on DDR1 and NTRK Fusions in Pancreatic Cancer: A Technical Guide

A Note on the Topic: Initial searches for "Ddr-trk-1" did not yield a specific molecule by that name in the context of pancreatic cancer. However, the query elements correspond to two distinct and significant areas of pancreatic cancer research: Discoidin Domain Receptor 1 (DDR1) and Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions. Both are promising therapeutic targets and the subject of ongoing preliminary studies. This guide will therefore address both DDR1 and NTRK fusions in separate sections as distinct entities of high interest to researchers, scientists, and drug development professionals.

Section 1: Discoidin Domain Receptor 1 (DDR1) in Pancreatic Cancer

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the dense extracellular matrix characteristic of pancreatic ductal adenocarcinoma (PDAC).[1][2][3] Upregulation and activation of DDR1 have been implicated in promoting tumor progression, chemoresistance, and metastasis.[1][2][4]

Quantitative Data Summary

| Data Point | Finding | Source |

| Clinical Significance | High p-DDR1 expression is associated with poor overall survival in pancreatic cancer patients. | [1] |

| Expression in Cancer Cells | p-DDR1 expression is significantly increased in pancreatic cancer cells compared to normal pancreatic cells. | [1] |

| Chemoresistance | DDR1 expression is highly upregulated in gemcitabine-resistant pancreatic cancer cells. | [1] |

| Inhibitor Efficacy (In Vitro) | The combination of a DDR1 inhibitor (KI-301690) and gemcitabine synergistically suppresses the growth of pancreatic cancer cells. | [1][5] |

| Inhibitor Efficacy (In Vivo) | A DDR1 inhibitor (7rh) in combination with chemotherapy significantly reduced primary tumor burden in orthotopic xenografts and autochthonous pancreatic tumors. | [2] |

| Role in Metastasis | Genetic or pharmacologic inhibition of DDR1 reduces PDAC tumorigenesis and metastasis. | [4][6][7][8] |

Signaling Pathways

DDR1 signaling in pancreatic cancer is primarily initiated by its binding to collagen. This interaction leads to the autophosphorylation of the receptor and the activation of several downstream pro-tumorigenic signaling cascades. One key pathway involves the activation of PYK2 and FAK, which subsequently influences cell migration, invasion, and chemoresistance.[1][2] Another identified pathway involves the activation of PKCθ and SYK, leading to NF-κB-mediated production of CXCL5, which in turn recruits tumor-associated neutrophils and promotes metastasis.[4][7][8] Furthermore, DDR1 signaling through NF-κB and NRF2 has been shown to promote mitochondrial biogenesis, supporting tumor growth.[9]

Experimental Protocols

1. Western Blotting for DDR1 Phosphorylation

-

Objective: To determine the activation state of DDR1 in pancreatic cancer cells.

-

Methodology:

-

Pancreatic cancer cells are cultured to 70-80% confluency.

-

Cells are serum-starved for 24 hours and then treated with or without a DDR1 inhibitor for a specified time, followed by stimulation with collagen I (50 µg/mL) for 30 minutes.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated DDR1 (p-DDR1).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total DDR1 and a housekeeping gene (e.g., GAPDH) are used as loading controls.

-

2. In Vitro Cell Viability Assay

-

Objective: To assess the effect of DDR1 inhibition on the viability of pancreatic cancer cells.

-

Methodology:

-

Pancreatic cancer cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, cells are treated with varying concentrations of a DDR1 inhibitor, gemcitabine, or a combination of both.

-

Cells are incubated for 72 hours.

-

Cell viability is measured using the MTT or WST-1 assay. 10 µL of MTT solution (5 mg/mL) is added to each well, and plates are incubated for 4 hours.

-

The formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance is measured at 570 nm using a microplate reader.

-

Results are expressed as a percentage of the viability of untreated control cells.

-

3. Orthotopic Xenograft Mouse Model

-

Objective: To evaluate the in vivo efficacy of DDR1 inhibitors on pancreatic tumor growth.

-

Methodology:

-

Human pancreatic cancer cells (e.g., AsPC-1) are harvested and resuspended in a solution of PBS and Matrigel (1:1).

-

Athymic nude mice are anesthetized, and a small abdominal incision is made to expose the pancreas.

-

Approximately 1x10^6 cells in 50 µL are injected into the tail of the pancreas.

-

The incision is closed, and mice are monitored for tumor growth using ultrasound or bioluminescence imaging.

-

Once tumors are established (e.g., 100 mm³), mice are randomized into treatment groups: vehicle control, DDR1 inhibitor, chemotherapy (e.g., gemcitabine + nab-paclitaxel), or combination therapy.

-

Treatments are administered according to a predefined schedule (e.g., oral gavage for the inhibitor, intraperitoneal injection for chemotherapy).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for p-DDR1, proliferation markers like PCNA, and apoptosis markers like cleaved caspase-3).

-

Section 2: Neurotrophic Tropomyosin Receptor Kinase (NTRK) Fusions in Pancreatic Cancer

Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions are rare oncogenic drivers found in a small subset of pancreatic cancers.[10][11][12] These fusions involve the joining of one of the three NTRK genes (NTRK1, NTRK2, or NTRK3) with an unrelated gene, resulting in a chimeric protein with a constitutively active kinase domain.[10][11] This leads to uncontrolled activation of downstream signaling pathways that drive cell proliferation and survival.[10][11]

Quantitative Data Summary

| Data Point | Finding | Source |

| Prevalence in Pancreatic Cancer | NTRK gene fusions are present in approximately 0.3% to 0.8% of pancreatic adenocarcinomas. | [10][11][12][13] |

| Prevalence in All Solid Tumors | NTRK fusions are found in about 1% of all solid tumors. | [11] |

| Larotrectinib Efficacy (ORR) | The overall response rate (ORR) to larotrectinib in NTRK fusion-positive solid tumors is a primary endpoint in clinical trials leading to its approval. | [10] |

| Entrectinib Efficacy | Entrectinib is an approved inhibitor for NTRK fusion-positive solid tumors, with efficacy demonstrated in phase I-II trials. | [10] |

| Case Report (Larotrectinib) | A patient with metastatic CTRC-NTRK1 gene fusion-positive pancreatic ductal adenocarcinoma showed a response to larotrectinib. | [14] |

| Case Report (Larotrectinib) | A patient with pancreatic acinar cell carcinoma harboring a SEL1L-NTRK1 fusion had an exceptional radiographic response to larotrectinib for 13 months. | [15] |

Signaling Pathways

The chimeric proteins resulting from NTRK gene fusions lead to ligand-independent dimerization and constitutive activation of the TRK kinase domain. This triggers the activation of key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway.[10][11] These pathways are central to promoting cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[10]

Experimental Protocols

1. Two-Step Screening for NTRK Fusions: IHC and NGS

-

Objective: To accurately identify patients with NTRK fusion-positive pancreatic cancer for targeted therapy.

-

Methodology:

-

Immunohistochemistry (IHC) Screening:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.

-

Sections are stained using a pan-TRK monoclonal antibody (e.g., clone EPR17341).

-

Staining intensity (weak, moderate, strong) and pattern (focal, diffuse, cytoplasmic, nuclear) are evaluated by a pathologist. Samples showing positive staining are considered for confirmatory testing.

-

-

Next-Generation Sequencing (NGS) Confirmation:

-

RNA is extracted from the IHC-positive FFPE tissue samples.

-

RNA quality and quantity are assessed.

-